(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Catalog No.
S603133
CAS No.
14347-78-5
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

CAS Number

14347-78-5

Product Name

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

RNVYQYLELCKWAN-RXMQYKEDSA-N

SMILES

CC1(OCC(O1)CO)C

Synonyms

2,2-dimethyl-1,3-dioxolane-4-methanol, 2,2-dimethyl-1,3-dioxolane-4-methanol, (DL)-isomer, 2,2-dimethyl-1,3-dioxolane-4-methanol, (R)-isomer, 2,2-dimethyl-1,3-dioxolane-4-methanol, (S)-isomer, 2,2-dimethyl-1,3-dioxolane-4-methanol, monosodium salt, 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, 2,3-isopropylidene-sn-glycerol, 2,3-O-isopropylideneglycerol, glycerol acetonide

Canonical SMILES

CC1(OCC(O1)CO)C

Isomeric SMILES

CC1(OC[C@H](O1)CO)C

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a chiral compound with the molecular formula C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol. It is characterized by a dioxolane ring structure, which contributes to its unique chemical properties. The compound is also known by several other names, including (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and D-Acetone glycerol . Its structure features two methyl groups attached to the dioxolane ring, enhancing its steric hindrance and influencing its reactivity and interactions.

As a protecting group, Solketal reversibly reacts with a carbonyl group, forming a stable acetal that masks its reactivity. This allows for selective functionalization of other parts of the molecule without affecting the protected carbonyl. The deprotection process regenerates the free carbonyl group, allowing it to participate in further reactions [].

Protecting Group Chemistry:

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol acts as a protecting group for the hydroxyl group in various organic molecules. This temporary protection allows for selective modification of other functional groups within the molecule while keeping the hydroxyl group unreacted. After the desired modifications are complete, the protecting group can be removed to regenerate the free hydroxyl group. This technique is particularly valuable in carbohydrate chemistry for selectively modifying specific hydroxyl groups in complex sugar molecules [].

Synthesis of Chiral Building Blocks:

Due to its chirality, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol serves as a valuable starting material for the synthesis of other chiral compounds. Its chiral carbon atom can be transferred to other molecules through various synthetic transformations, leading to the production of enantiopure products. This property makes it a crucial building block in the synthesis of various pharmaceuticals, natural products, and other chiral molecules [].

Glyceraldehyde Acetonide Precursor:

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol plays a significant role in the synthesis of (S)-glyceraldehyde acetonide, a key intermediate in carbohydrate synthesis. This compound serves as a protected form of glyceraldehyde, a crucial building block for many sugars. The presence of the protecting group allows for further manipulations of the molecule without affecting the sensitive aldehyde functionality [].

Other Applications:

Beyond the mentioned applications, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol finds use in various other scientific research areas, including:

  • As a chiral solvating agent in asymmetric synthesis []
  • As a component in the synthesis of complex molecules like tetraoxaspiroundecanes, diglycerides, and spiropyrans []
Typical of alcohols and cyclic ethers. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Conversion to corresponding carbonyl compounds.
  • Nucleophilic substitution: The hydroxyl group can be replaced by various nucleophiles under acidic or basic conditions.

These reactions highlight its potential utility in organic synthesis, particularly in the formation of more complex molecules.

Several synthetic routes have been developed for (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol:

  • From Dicarbonyl Compounds: Utilizing dicarbonyl compounds and appropriate reagents to form the dioxolane ring.
  • Reduction of Dioxolane Derivatives: Reducing corresponding dioxolane derivatives using reducing agents such as lithium aluminum hydride.
  • Chiral Pool Synthesis: Employing chiral starting materials to ensure the formation of the desired enantiomer.

These methods emphasize the compound's accessibility for research purposes.

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol finds applications in various fields:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Potential use in drug development due to its unique structural properties.
  • Agrochemicals: Investigated for possible applications in agricultural formulations.

Several compounds share structural similarities with (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol:

Compound NameStructure TypeUnique Features
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanolEnantiomerOpposite chirality affecting biological activity
1,3-DioxolaneParent CompoundLacks the methyl substituents enhancing steric properties
2-Methyl-1,3-dioxolaneStructural IsomerFewer methyl groups leading to different reactivity

The uniqueness of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol lies in its specific stereochemistry and functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Frank et al. Photoswitchable diacylglycerols enable optical control of protein kinase C. Nature Chemical Biology, doi: 10.1038/nchembio.2141, published online 25 July 2016

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